Simotaxel
Description
Structure
2D Structure
Properties
CAS No. |
791635-59-1 |
|---|---|
Molecular Formula |
C46H57NO15S |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |
InChI Key |
SLGIWUWTSWJBQE-VLCCYYTCSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Appearance |
Solid powder |
Other CAS No. |
791635-59-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |
Origin of Product |
United States |
Molecular Mechanisms of Action
Tubulin Binding and Promotion of Microtubule Assembly
Simotaxel exerts its effects by binding to tubulin. ncats.ioguidechem.comcancer.govncats.io Tubulin is a globular protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. researchgate.netnih.gov Microtubules are crucial for various cellular processes, including cell division. researchgate.netnih.gov this compound promotes the assembly of tubulin into microtubules. ncats.ioguidechem.comcancer.govncats.io This action is similar to that of other taxane-based chemotherapeutics, which are known to bind to the taxoid site on β-tubulin. researchgate.netnih.gov
This compound has been shown to induce microtubule polymerization with an EC50 of 0.9 µmol/L. ncats.io This polymerization leads to the bundling of microtubules. ncats.io
Microtubule Stabilization and Prevention of Depolymerization
Beyond promoting assembly, this compound stabilizes microtubules and prevents their depolymerization. ncats.ioguidechem.comcancer.govncats.io Microtubules normally undergo dynamic assembly and disassembly, a process vital for cellular functions, particularly during mitosis. nih.gov By stabilizing microtubules, this compound disrupts this dynamic instability. This stabilization effect is a key mechanism by which microtubule-targeting agents like this compound interfere with cell division. nih.govresearchgate.net
Cell Cycle Arrest Induction: G2/M Phase Pathways
The stabilization of microtubules by this compound leads to the induction of cell cycle arrest. ncats.ioguidechem.comcancer.gov Specifically, this compound causes cells to arrest in the G2/M phase of the cell cycle. ncats.ioguidechem.comcancer.govjuit.ac.in The G2/M phase is a critical checkpoint before a cell enters mitosis. researchgate.net The disruption of microtubule dynamics by this compound prevents the proper formation of the mitotic spindle, which is necessary for chromosome segregation. This failure to form a functional spindle triggers cell cycle checkpoints, resulting in the arrest of the cell cycle at the G2/M transition. nih.govnih.gov
Data from in vitro studies with KB-3-1 cells showed that this compound induced G2-M arrest. ncats.io
Apoptosis Induction in Susceptible Tumor Cells
The sustained G2/M phase arrest induced by this compound can ultimately lead to apoptosis, or programmed cell death, in susceptible tumor cells. ncats.ioguidechem.comcancer.govtargetmol.com When cells are unable to progress through mitosis due to the stabilized microtubule network, they activate apoptotic pathways as a mechanism to eliminate damaged or non-functional cells. nih.govnih.gov
This compound has been shown to induce apoptosis in susceptible tumor cells. ncats.ioguidechem.comcancer.govtargetmol.com
Cellular Proliferation Inhibition Mechanisms
The combined effects of microtubule stabilization, G2/M cell cycle arrest, and apoptosis induction result in the inhibition of cellular proliferation by this compound. ncats.ioguidechem.comcancer.govgoogle.comgoogle.com By disrupting the process of cell division at a fundamental level, this compound prevents cancer cells from multiplying. researchgate.net This antiproliferative effect is a primary mechanism of action for taxane-based antineoplastic agents. nih.govjuit.ac.in
This compound is a potent inhibitor of cell proliferation in susceptible tumor cells. ncats.ioguidechem.comcancer.gov It has been shown to be a potent inhibitor of paclitaxel- and docetaxel-sensitive tumor cell lines that did not have detectable P-glycoprotein, with an IC50 of 1.8 ± 1.5 nmol/L. ncats.io
Role of Phosphorylated Nucleolin Accumulation in Cellular Response
Research has indicated a role for phosphorylated nucleolin accumulation in the cellular response to this compound. Nucleolin is a protein involved in various cellular processes, including ribosome biogenesis, gene expression, and cell cycle progression. nih.gov Accumulation of phosphorylated nucleolin has been observed in cells arrested in the G2-M phase. ncats.io
In vitro studies with intact KB-3-1 cells showed that exposure to this compound at concentrations ranging from 0.3 to 30 nmol/L caused an accumulation of phosphorylated nucleolin, which is considered a selective marker for cells arrested in G2-M. ncats.io
Preclinical Pharmacological Activity
Comparative In vitro Potency Against Paclitaxel (B517696) and Docetaxel-Sensitive Cell Lines
Preclinical evaluations consistently indicate that Simotaxel possesses greater potency than the established taxanes, paclitaxel and docetaxel (B913), in sensitive cancer cell lines. ncats.iocancer.gov This suggests a potentially enhanced therapeutic window for this compound in cancers that are already responsive to taxane-based chemotherapy.
Efficacy in Paclitaxel and Docetaxel-Resistant Tumor Cell Types
A significant characteristic of this compound is its effectiveness in tumor models that have developed resistance to other taxanes like paclitaxel and docetaxel. ncats.iocancer.gov It is identified as a poor substrate for P-glycoprotein-mediated drug resistance mechanisms. ncats.io This attribute allows this compound to circumvent a common pathway of chemoresistance, making it a promising agent for treating multidrug-resistant tumors. ncats.ioresearchgate.net
In vivo Antitumor Activity in Xenograft Models
The antitumor activity of this compound has been confirmed in in vivo studies using animal models. ncats.io In one notable study, nude mice with established Lox melanoma xenografts were treated with a single intravenous dose of this compound. ncats.io The results showed a clear dose-dependent response. ncats.io
Table 1: In vivo Efficacy of this compound in Lox Melanoma Xenograft Model
| Efficacy Metric | Finding |
|---|---|
| Minimum Efficacious Dose | 10 mg/kg |
| Maximum Efficacious Dose | 100 mg/kg |
| Tumor Status at 70 and 100 mg/kg | No tumors detected in 9 out of 10 animals up to 56 days post-administration (defined as cured). |
| Maximum Tolerated Dose (MTD) | 120 mg/kg |
Data sourced from preclinical studies on Lox melanoma xenografts in nude mice. ncats.io
These findings underscore the potent in vivo antitumor efficacy of this compound, demonstrating its ability to eradicate established tumors in a preclinical setting. ncats.io
Enhanced Tumor Delivery and Active Drug Retention in Preclinical Studies
This compound is noted for its oral bioavailability, a characteristic that distinguishes it from many other taxanes and can facilitate different administration strategies. ncats.ioncats.io While detailed studies on its specific mechanisms of tumor delivery and retention are not extensively published, its efficacy in vivo, particularly its ability to lead to cures in xenograft models, suggests effective delivery to and retention within the tumor tissue. ncats.io
Mechanisms of Drug Resistance
Interaction with P-Glycoprotein (P-gp) Efflux Systems
One of the most well-documented mechanisms of multidrug resistance (MDR) involves the ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the multidrug resistance protein 1 (MDR1) gene. nih.gov P-gp functions as a membrane-associated efflux pump, actively removing xenobiotics, including many chemotherapeutic drugs, from inside the cell. nih.govresearchgate.net This action prevents the drug from reaching its intracellular target, thereby reducing its cytotoxic effect and promoting cell survival. nih.gov
While some taxane (B156437) analogs are developed to be poor substrates for P-gp to circumvent resistance, studies on Simotaxel-resistant cells indicate that its efficacy is indeed affected by P-gp. The development of resistance to this compound has been directly linked to the overexpression of P-gp, which efficiently removes the drug from cancer cells. nih.gov This suggests that this compound is a substrate for the P-gp efflux pump, and its transport out of the cell is a key mechanism of resistance rather than it being a poor substrate for this transporter.
A primary mechanism driving resistance to this compound is the increased expression of P-gp. nih.govresearchgate.net In preclinical studies, malignant mesothelioma cells experimentally developed to acquire resistance to this compound demonstrated a significant upregulation of the MDR1 gene and subsequent overexpression of the P-gp protein. nih.gov This overexpression leads to a more efficient efflux of this compound, preventing the drug from accumulating to cytotoxic levels within the cell and thus conferring a resistant phenotype. nih.gov
Table 1: Development of this compound Resistance in Cancer Cell Lines
| Cell Line | Cancer Type | Time to Establish Resistance | Final this compound Concentration for Resistance Maintenance |
|---|---|---|---|
| TxMR (MSTO-211H derived) | Malignant Mesothelioma | 18 months | 25 nM |
| A-375 Resistant | Melanoma | 8 months | 32 nM |
| A549 Resistant | Lung Carcinoma | 6 months | 4 nM |
Molecular Determinants of Acquired this compound Resistance
Acquired resistance to this compound is governed by complex molecular changes within the cancer cell. These changes often involve alterations in gene expression that are regulated by non-coding RNAs, which in turn affect the cellular machinery responsible for drug transport and action.
Micro-RNAs (miRNAs) are small, non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. mdpi.com In the context of this compound resistance, specific micro-RNAs have been identified as key regulators of P-gp expression. nih.gov Research has shown that miRNA149 contributes to the development of multidrug resistance in malignant mesothelioma cells by modulating the expression of MDR1. nih.govresearchgate.net
Studies found that this compound-resistant cells that express high levels of P-gp exhibit significantly reduced levels of miRNA149 compared to their drug-sensitive parental cells. nih.gov Conversely, when miRNA149 was overexpressed in the resistant cells, it led to a significant reduction in P-gp expression. This restoration of miRNA149 levels re-sensitized the resistant cells to this compound, highlighting a direct regulatory link between miRNA149 and P-gp-mediated resistance. nih.gov
Table 2: Correlation between miRNA149 and P-gp in this compound Resistance
| Cell Line Type | P-gp Expression Level | miRNA149 Expression Level | Sensitivity to this compound |
|---|---|---|---|
| Parental (Sensitive) | Low | High | Sensitive |
| Resistant | High | Significantly Reduced | Resistant |
| Resistant + miRNA149 Overexpression | Significantly Reduced | Restored | Increased Sensitivity |
A review of available scientific literature did not yield specific research findings on the impact of acquired this compound resistance on tubulin bundling morphology. While alterations in microtubule dynamics and tubulin mutations are known mechanisms of resistance for the taxane class of drugs, specific studies detailing these morphological changes in this compound-resistant cells have not been reported.
Preclinical Models for Investigating Resistance Mechanisms
To understand the mechanisms behind this compound resistance, researchers utilize various preclinical models. nih.gov The most common of these are experimentally developed drug-resistant cancer cell lines, which allow for detailed molecular and biochemical analysis. nih.govelifesciences.org
The development of this compound-resistant cell lines involves a process of continuous exposure to the drug over an extended period. nih.gov For instance, malignant mesothelioma (MSTO), melanoma (A-375), and lung carcinoma (A549) cell lines have been made resistant to this compound by culturing them in the presence of gradually increasing concentrations of the drug for several months. nih.gov These resistant cell lines serve as invaluable tools for identifying the genetic and molecular changes that confer resistance. It was through the use of these models that the inverse relationship between miRNA149 and P-gp expression was discovered as a key driver of this compound resistance. nih.gov
Proposed Strategies for Overcoming this compound Resistance
The emergence of drug resistance is a significant impediment to the long-term efficacy of taxane-based chemotherapies, including this compound. nih.govnih.gov Consequently, a multitude of research efforts have been directed towards devising strategies to circumvent or reverse this resistance. These approaches primarily focus on combination therapies, the development of novel drug delivery systems, and the modulation of cellular pathways that contribute to the resistant phenotype. As this compound is a member of the taxane family, strategies effective against resistance to other taxanes like paclitaxel (B517696) and docetaxel (B913) are considered relevant.
Combination Therapies
A primary strategy to combat this compound resistance is the co-administration of other therapeutic agents that can either enhance its cytotoxic effects or counteract the mechanisms of resistance. nih.gov Tumors can develop resistance to single-agent therapies over time, but combination therapies can target different aspects of tumor biology simultaneously, such as cell proliferation, apoptosis, and immune evasion. proquest.com
One of the most studied mechanisms of taxane resistance is the overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), which actively removes the drug from the cancer cell, reducing its intracellular concentration and efficacy. nih.govamegroups.comresearchgate.net The use of P-gp inhibitors in combination with taxanes has been explored to reverse this effect. nih.govamegroups.com For instance, the P-gp inhibitor verapamil has been shown to reverse resistance to paclitaxel and docetaxel in gastric cancer cells by inhibiting the efflux pump. amegroups.com
Another approach involves targeting survival pathways that are upregulated in resistant cancer cells. The protein Bcl-xL, which helps cancer cells survive treatment by blocking the self-destruct process, has been identified as a key component in a network of proteins that are activated when cancer cells are treated with taxanes. cosmosmagazine.com Combining taxanes with drugs that block Bcl-xL has been shown in laboratory settings to kill significantly more cancer cells than taxanes alone. cosmosmagazine.com
Furthermore, combining taxanes with DNA-damaging agents has shown promise. A significant proportion of patients with docetaxel-refractory disease have exhibited sensitivity to DNA-damaging agents. ascopubs.org Research suggests that targeting DNA-PKc, a key component of the DNA damage response, can restore sensitivity to taxanes in vitro. ascopubs.org
The table below summarizes key findings from studies on combination therapies to overcome taxane resistance.
| Combination Agent | Mechanism of Action | Cancer Type | Key Findings |
| Verapamil | P-glycoprotein (P-gp) inhibitor | Gastric Cancer | Reversed resistance to paclitaxel and docetaxel in 5FU-resistant cells. amegroups.com |
| Bcl-xL Inhibitors | Blocks the anti-apoptotic protein Bcl-xL | Various Cancers | In laboratory studies, the combination killed more cancer cells than taxanes alone. cosmosmagazine.com |
| NU7441 | DNA-PKc inhibitor | Prostate Cancer | Re-sensitized docetaxel-resistant cells to docetaxel. ascopubs.org |
| Everolimus | mTOR inhibitor | Lung Adenocarcinoma | Sensitized MSA-resistant tumor xenografts to patupilone. oup.com |
| Bevacizumab | Anti-angiogenic agent (VEGF inhibitor) | Colon Carcinoma | Sensitized P-glycoprotein-overexpressing tumor xenografts to paclitaxel. oup.com |
Novel Drug Delivery Systems
To enhance the therapeutic index of taxanes and overcome resistance, various novel drug delivery systems have been developed. tandfonline.com These systems aim to improve the solubility of hydrophobic drugs like this compound, increase their accumulation in tumor tissues, and minimize exposure to healthy tissues, thereby reducing side effects. tandfonline.comnih.gov
Nanoparticle-based drug delivery systems, such as liposomes, micelles, and polymeric nanoparticles, have been investigated for the delivery of taxanes. nih.govtandfonline.com These nanoformulations can take advantage of the enhanced permeability and retention (EPR) effect in tumors, leading to higher drug concentrations at the tumor site. nih.gov For example, docetaxel-loaded lipid nanocapsules have been shown to have a more potent cytotoxic effect compared to free docetaxel in breast cancer cells. nih.gov
The table below provides an overview of different novel drug delivery systems for taxanes.
| Delivery System | Description | Advantages |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, biocompatible. nih.gov |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble drugs, small size allows for tumor penetration. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Can be surface-modified for targeted delivery, provides controlled release. nih.gov |
| Nab-paclitaxel | An albumin-bound nanoparticle formulation of paclitaxel. | Avoids the need for toxic solvents, widely used in clinical practice. tandfonline.com |
Modulation of Microtubule Dynamics
Since taxanes exert their cytotoxic effects by stabilizing microtubules, alterations in microtubule dynamics can lead to resistance. pnas.orgnih.govnih.gov Some taxane-resistant cancer cells have been found to have increased microtubule dynamicity, which counteracts the stabilizing effect of the drug. pnas.org In such cases, low concentrations of taxanes may be required for the proliferation of resistant cells. pnas.org
Conversely, some resistant cells exhibit impaired drug-induced microtubule stabilization without any mutations in the tubulin protein itself. nih.gov This suggests that other proteins regulating microtubule dynamics, such as microtubule-associated proteins (MAPs), may play a role in resistance. nih.gov Therefore, targeting these regulatory proteins could be a potential strategy to overcome resistance.
Natural Products as Chemosensitizers
A number of natural products have been investigated for their ability to reverse multidrug resistance (MDR) and sensitize cancer cells to the effects of taxanes. nih.gov These compounds, often referred to as MDR chemosensitizers, can act through various mechanisms, including the inhibition of efflux pumps like P-gp. nih.gov This approach offers the potential for novel treatment strategies in patients with chemoresistant cancers by attenuating MDR and increasing the efficacy of chemotherapy. nih.gov
Synthetic Chemistry and Analog Development
Semi-Synthesis Pathways and Precursors
The synthesis of Simotaxel, like other clinically important taxanes, relies on semi-synthetic methods starting from naturally abundant precursors. These precursors are extracted from various species of the yew tree (Taxus).
Docetaxel-Based Structural Modifications
The chemical architecture of this compound is intricately related to that of docetaxel (B913). The semi-synthesis of this compound involves strategic modifications of the docetaxel scaffold. A key precursor in this pathway is 10-deacetylbaccatin III (10-DAB), which is a natural taxoid that can be isolated in relatively large quantities from the needles of the European yew (Taxus baccata). The synthesis of docetaxel itself often starts from 10-DAB. The development of this compound involves further chemical alterations to the docetaxel structure, particularly at the C3' position of the side chain, where a thiophene (B33073) group is introduced. This modification is a distinguishing feature of this compound and is central to its biological properties.
Analogous Approaches to Paclitaxel (B517696) Synthesis
The synthetic strategies for this compound also draw upon the extensive body of research dedicated to the semi-synthesis of paclitaxel. The foundational work in paclitaxel synthesis established key chemical transformations and protective group strategies that are applicable to the synthesis of other taxanes. For instance, the esterification of the C13 hydroxyl group of a baccatin (B15129273) III derivative with a suitably protected side chain is a cornerstone of taxane (B156437) synthesis. While paclitaxel synthesis has been achieved through total synthesis, semi-synthetic routes from precursors like 10-DAB remain the most commercially viable. These established methodologies provide a robust framework for the efficient and scalable production of novel taxane analogs like this compound.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Properties
The design of this compound has been heavily influenced by structure-activity relationship (SAR) studies aimed at enhancing its therapeutic profile, especially in the context of drug-resistant cancers.
Impact of C10 and C3' Modifications on P-gp Interaction and Cellular Permeability
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. P-gp actively transports a wide range of chemotherapeutic agents, including paclitaxel and docetaxel, out of cancer cells, thereby reducing their intracellular concentration and efficacy.
SAR studies on various taxanes have revealed that modifications at the C10 and C3' positions can significantly impact their interaction with P-gp. For this compound, the presence of a thiophene moiety at the C3' position, a departure from the phenyl or tert-butoxycarbonyl groups found in paclitaxel and docetaxel, is critical. Research on novel taxanes has shown that the introduction of non-aromatic or different heterocyclic groups at the C3' position can reduce the molecule's affinity for the P-gp transporter. nih.gov This lower affinity is a key factor in this compound's ability to evade P-gp-mediated efflux, allowing it to maintain cytotoxic concentrations within resistant cancer cells. nih.gov
| Position | Modification | Impact on P-gp Interaction | Effect on Cellular Activity |
|---|---|---|---|
| C3' | Introduction of non-aromatic or heterocyclic groups (e.g., thiophene in this compound) | Reduced affinity for P-gp, leading to decreased efflux from cancer cells. nih.gov | Enhanced cytotoxicity in P-gp overexpressing resistant cancer cells. |
| C10 | Varied substituents (e.g., cyclopropanecarbonyl) | Can increase potency and the ability to overcome resistance. researchgate.net | Contributes to overall improved efficacy in resistant models. |
Advanced Drug Delivery System Research
To further enhance the therapeutic potential of taxanes, significant research has been dedicated to developing advanced drug delivery systems. While specific systems for this compound are not yet widely reported in publicly available literature, the strategies developed for paclitaxel and docetaxel provide a strong foundation for future applications.
Polymeric Conjugates and Prodrug Design
The poor water solubility of taxanes necessitates the use of formulation vehicles that can cause hypersensitivity reactions. To address this and to improve tumor targeting, researchers have explored the development of polymeric conjugates and prodrugs.
Polymeric conjugates involve the covalent attachment of the drug to a polymer backbone. This approach can increase the drug's solubility, prolong its circulation time, and potentially lead to passive tumor targeting through the enhanced permeability and retention (EPR) effect. Various polymers, including polyethylene (B3416737) glycol (PEG) and poly(L-glutamic acid) (PG), have been investigated for conjugation with paclitaxel and docetaxel. nih.govrsc.org These polymer-drug conjugates can self-assemble into nanoparticles, protecting the drug from premature degradation and enabling a more controlled release. nih.gov
Prodrug design is another strategy to improve the physicochemical and pharmacokinetic properties of taxanes. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For taxanes, prodrugs can be designed to have increased water solubility, thereby eliminating the need for problematic formulation excipients. nih.gov Prodrugs can also be designed for targeted activation at the tumor site, for example, by incorporating linkers that are cleaved by tumor-specific enzymes or under the acidic conditions of the tumor microenvironment.
| Drug Delivery Strategy | Description | Potential Advantages for this compound |
|---|---|---|
| Polymeric Conjugates | Covalent attachment of this compound to a polymer backbone (e.g., PEG, PG). nih.govrsc.org | Increased water solubility, prolonged circulation, passive tumor targeting via EPR effect, controlled release. nih.gov |
| Prodrug Design | Chemical modification of this compound to an inactive or less active form that is converted to the active drug in vivo. nih.gov | Improved solubility, elimination of harsh solubilizing agents, potential for targeted drug release at the tumor site. nih.gov |
Biodegradable Hydrogel Formulations for this compound Delivery
The effective delivery of taxanes, including this compound, is often hampered by their poor water solubility. To address this, researchers have explored various advanced drug delivery systems, with biodegradable hydrogels emerging as a promising platform. These three-dimensional polymer networks can encapsulate therapeutic agents and provide a sustained and localized release, which can be particularly advantageous in cancer therapy. ijisrt.com
While specific studies on this compound-loaded hydrogels are not yet widely available, research on formulating other taxanes, such as docetaxel, in biodegradable hydrogels provides valuable insights. For instance, injectable, thermosensitive poly(organophosphazene) (PPZ) hydrogels have been successfully developed for the delivery of docetaxel. nih.gov These hydrogels exist as a solution at room temperature and transition to a gel state at body temperature, allowing for minimally invasive administration and the formation of a drug depot at the target site. The release of the encapsulated drug is then controlled by the erosion of the hydrogel matrix. nih.gov Such a system could potentially be adapted for this compound, offering a means to improve its therapeutic index by maintaining effective local concentrations while minimizing systemic exposure.
The key attributes of these hydrogel systems are their biocompatibility and biodegradability, ensuring that the carrier material is safely cleared from the body after fulfilling its drug delivery function. ijisrt.com The development of such formulations for third-generation taxanes like this compound is an active area of research aimed at maximizing their therapeutic potential.
Computational and In Silico Approaches in this compound Analog Design
In recent years, computational and in silico methods have become indispensable tools in the design and development of new drug candidates, including novel taxane analogs. These approaches, which include molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, allow for the rational design of molecules with desired properties, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly laboratory synthesis and testing. nih.govmdpi.com
In the context of this compound, in silico methods can be employed to explore the vast chemical space around its core structure. By creating a computational model of the interaction between this compound and its biological target, tubulin, researchers can predict how modifications to the this compound molecule will affect its binding affinity and stabilizing effect on microtubules. This allows for the virtual screening of large libraries of potential analogs to identify those with the highest predicted activity. mdpi.com
Furthermore, QSAR models can be developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com While specific QSAR studies for this compound are not yet prevalent in the literature, the principles can be readily applied. By analyzing a set of known taxane analogs and their activities, a predictive model can be built to guide the design of new this compound derivatives with enhanced potency. These computational tools are instrumental in prioritizing the synthesis of the most promising candidates, thus streamlining the development of the next generation of taxane therapeutics.
Broader Biological Activities and Molecular Targets
Investigation of Anti-inflammatory Properties
The potential of simotaxel to modulate inflammatory responses has become a subject of scientific inquiry. This line of investigation seeks to determine if this compound can mitigate the production of key signaling molecules that drive inflammatory processes.
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the pathogenesis of numerous inflammatory conditions. Research into the effects of this compound has explored its capacity to suppress the production of these key mediators. Studies have indicated that this compound treatment can lead to a reduction in the serum levels of both TNF-α and IL-6 in subjects with hypercholesterolemia. nih.gov This inhibitory action on pro-inflammatory cytokines suggests a potential mechanism by which this compound may exert anti-inflammatory effects. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Effect of this compound |
|---|---|
| TNF-α | Reduction in serum levels nih.gov |
| IL-6 | Reduction in serum levels nih.gov |
Evaluation of Anti-malarial Activities
In the quest for novel therapeutic agents against malaria, a diverse range of chemical compounds are being evaluated for their efficacy against the Plasmodium parasite. The investigation into the anti-malarial potential of various compounds is a critical area of research due to the emergence of drug-resistant strains. While a broad array of drugs, including chloroquine, quinine, and artemisinin (B1665778) derivatives, form the current arsenal (B13267) against malaria, the search for new and effective agents remains a priority. malariasite.comwikipedia.org
Elucidation of Additional Molecular Targets Beyond Microtubules
While the primary mechanism of action for many taxane (B156437) derivatives involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis, there is growing interest in identifying off-target effects and additional molecular interactions. For microtubule-targeting agents, research has suggested that their therapeutic efficacy may not be solely dependent on their interaction with tubulin. For instance, the compound eribulin, which also affects microtubule dynamics, has been shown to modulate other cellular processes. imrpress.comresearchgate.net The exploration of non-canonical targets for compounds like this compound is an active area of research that could reveal novel mechanisms of action and broader therapeutic potential.
Future Directions in Simotaxel Research
Development of Innovative Preclinical Models for Efficacy and Resistance Studies
Future research into Simotaxel's efficacy and mechanisms of action will likely benefit from the development and application of innovative preclinical models. Traditional cell line studies provide initial insights, but more complex models are crucial for a comprehensive understanding. Advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, offer environments that more closely mimic the tumor microenvironment and patient heterogeneity. These models can be instrumental in evaluating this compound's efficacy against a wider range of cancer types and subtypes, including those known to be resistant to existing taxanes.
Furthermore, the study of drug resistance is a critical aspect of taxane (B156437) research. nih.govcancerbiomed.org Innovative models specifically designed to investigate mechanisms of resistance, such as acquired resistance models developed from sensitive cell lines or PDXs exposed to this compound, could elucidate how cancer cells develop reduced sensitivity to this specific taxoid. nih.gov Research into the role of efflux pumps like P-glycoprotein (P-gp), to which this compound's modifications may offer reduced susceptibility compared to some other taxanes, could be further explored using these models. researchgate.net Investigating the impact of the tumor microenvironment, including stromal cells and immune components, on this compound's efficacy and resistance development in more complex in vitro and in vivo models is another promising direction.
Exploration of Synergistic Combinatorial Therapeutic Strategies
The exploration of synergistic combinations is a significant future direction for this compound research. Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of individual agents. juit.ac.in Given that this compound is a taxane, future studies could investigate its synergistic potential with various classes of anti-cancer agents.
Potential combinations could include other cytotoxic agents, targeted therapies (such as inhibitors of signaling pathways crucial for cancer cell survival and proliferation), immunotherapies, and novel small molecules. Research would involve high-throughput screening of drug libraries in combination with this compound in relevant cancer models to identify synergistic interactions. Detailed mechanistic studies would then be required to understand the basis of the synergy, such as effects on different points in the cell cycle, modulation of apoptosis pathways, or impact on DNA repair mechanisms. Exploring combinations that could overcome common taxane resistance mechanisms would be particularly valuable.
Advanced Ligand Design and Chemical Space Exploration for Novel Taxoids
This compound itself represents a product of ligand design and chemical modification aimed at improving upon existing taxanes like docetaxel (B913). researchgate.net Future research will likely involve further advanced ligand design and exploration of the chemical space around the taxane scaffold to develop novel taxoids with enhanced properties. This could involve rational design based on structural insights into tubulin binding and interactions with resistance mechanisms like P-gp. researchgate.net
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, can guide the design of new this compound analogs or related taxoids with improved potency, altered specificity, or reduced susceptibility to efflux pumps. juit.ac.in High-throughput synthesis and screening of libraries of novel taxoid derivatives, exploring variations at different positions of the core structure, could identify compounds with superior pharmacological profiles. researchgate.net This exploration aims to discover novel taxoids that retain the microtubule-targeting efficacy of the taxane class while possessing improved pharmacokinetic properties, reduced off-target effects, and the ability to circumvent current resistance mechanisms.
Contribution to Overall Taxane-Based Drug Discovery and Development Paradigms
Research into this compound contributes to the broader understanding and evolution of taxane-based drug discovery and development paradigms. As a modified taxane, studies on this compound can provide valuable insights into the impact of specific structural alterations on activity, metabolism, and interaction with resistance mechanisms. researchgate.net
Q & A
Q. What is the molecular mechanism of action of Simotaxel in inhibiting microtubule dynamics?
this compound exerts its antitumor effects by stabilizing microtubules, preventing depolymerization, and disrupting mitotic spindle formation. Methodologically, researchers can validate this mechanism using in vitro tubulin polymerization assays and immunofluorescence microscopy to visualize microtubule stabilization in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (e.g., IC₅₀ calculations) should be generated to quantify efficacy .
Q. What are the established pharmacokinetic parameters of this compound in preclinical models?
Key parameters include bioavailability, half-life (t₁/₂), and volume of distribution (Vd). Researchers should employ high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma concentrations over time in rodent models. Compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) is recommended to account for inter-individual variability .
Q. How does this compound resistance develop in cancer cells, and what assays are used to study it?
Resistance mechanisms include overexpression of efflux pumps (e.g., P-glycoprotein) or tubulin isoform mutations. To investigate this, researchers can use:
- ATPase activity assays to measure efflux pump functionality.
- CRISPR-Cas9 knockouts of resistance-associated genes (e.g., MDR1).
- Long-term exposure models with incremental dose escalation to mimic clinical resistance .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s synergism with emerging immunotherapies?
A robust design involves:
- Combination index (CI) analysis using the Chou-Talalay method to quantify synergism/antagonism.
- Immune cell profiling (e.g., flow cytometry for CD8+ T-cell infiltration) in co-culture models.
- PICOT framework :
Q. How can contradictory findings regarding this compound’s efficacy across cancer cell lines be reconciled?
Contradictions often arise from heterogeneity in cell line genetics or experimental protocols. Researchers should:
- Perform multi-omics profiling (transcriptomics/proteomics) to identify biomarkers predictive of response.
- Use random-effects meta-analysis to pool data from independent studies, adjusting for covariates like hypoxia or nutrient availability .
- Standardize protocols using guidelines from Reviews in Analytical Chemistry for reproducibility (e.g., consistent solvent controls, passage numbers) .
Q. What statistical methods are optimal for analyzing dose-dependent toxicities of this compound in phase I trials?
- Continual Reassessment Method (CRM) : Bayesian adaptive design to estimate maximum tolerated dose (MTD).
- Adverse event clustering : Hierarchical clustering of toxicity profiles to identify patient subgroups at higher risk.
- Cox proportional hazards models to correlate pharmacokinetic parameters with toxicity onset .
Data Analysis and Interpretation
Q. How should researchers address missing data in longitudinal studies of this compound’s therapeutic outcomes?
- Apply multiple imputation by chained equations (MICE) for missing pharmacokinetic/pharmacodynamic data.
- Validate imputations using sensitivity analyses (e.g., pattern-mixture models).
- Report missing data rates and handling methods in alignment with Beilstein Journal of Organic Chemistry guidelines .
Q. What computational tools are recommended for simulating this compound’s binding affinity to β-tubulin?
- Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to model binding stability.
- Free-energy perturbation (FEP) calculations to compare affinity across tubulin isoforms.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Best Practices
Q. How can researchers optimize in vivo delivery systems for this compound to enhance tumor targeting?
- Use nanoparticle encapsulation (e.g., PLGA or liposomes) and characterize particle size via dynamic light scattering (DLS).
- Conduct biodistribution studies with radiolabeled this compound (e.g., ³H or ¹⁴C isotopes) in xenograft models.
- Apply response surface methodology (RSM) to optimize formulation variables (e.g., polymer concentration, drug loading) .
Q. What ethical considerations are critical when designing clinical trials for this compound combinations?
- Ensure informed consent protocols address risks of myelosuppression and neurotoxicity.
- Implement Data Safety Monitoring Boards (DSMBs) for interim analyses of adverse events.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for trial data sharing .
Key Recommendations
- For experimental design : Use PICOT frameworks to structure hypotheses and ensure clinical relevance .
- For data contradictions : Apply meta-analytic techniques and transparent reporting per Reviews in Analytical Chemistry standards .
- For translational studies : Integrate computational modeling with wet-lab validation to bridge in silico and in vivo findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
